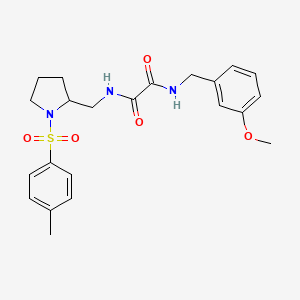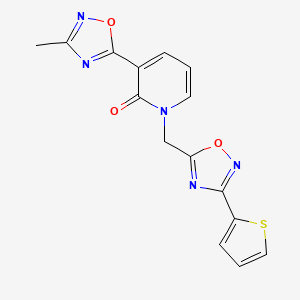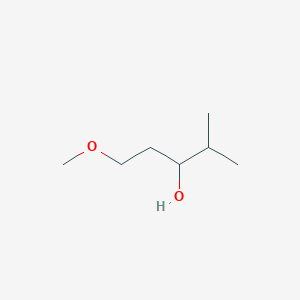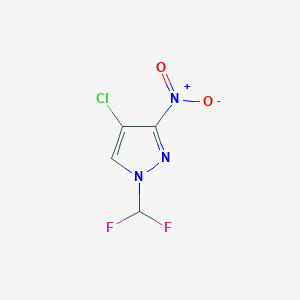
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13F2N5O2S and its molecular weight is 353.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of related compounds, particularly those derived from thiazolidine and thiadiazole derivatives, have been a focus of research. Studies indicate that compounds similar in structure to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Desai et al., 2008), (Baviskar et al., 2013).
Anticancer Activity
Research into thiazole and thiadiazole derivatives, similar to the compound , has shown significant anticancer activity against various cancer cell lines. The cytotoxic activities were evaluated through MTT assays, showing that these compounds induced apoptosis in cancer cells. This highlights the potential of such compounds in the design and development of new anticancer therapies (Ekrek et al., 2022).
Antimicrobial and Antifungal Properties
Compounds with structures incorporating thiazolidine and thiadiazole units have been synthesized and tested for their antimicrobial and antifungal properties. These studies have reported that such compounds exhibit a broad spectrum of activity against various microorganisms, including mycobacteria and fungi, suggesting their usefulness in treating infections caused by these pathogens (Krátký et al., 2017).
Molecular Modeling and Pharmacological Evaluation
The pharmacological evaluation of similar compounds has included anti-inflammatory and analgesic activities, with some showing significant potential. Molecular modeling studies have been used to elucidate the mechanism of action, offering insights into how these compounds interact with biological targets such as the COX-2 enzyme. This research suggests the promise of these compounds in developing new treatments for inflammation and pain (Shkair et al., 2016).
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2S/c1-8-18-19-13(24-8)17-12(22)7-20-4-5-21(14(20)23)9-2-3-10(15)11(16)6-9/h2-3,6H,4-5,7H2,1H3,(H,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCQHRAVRQFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
![N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2391409.png)






![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
